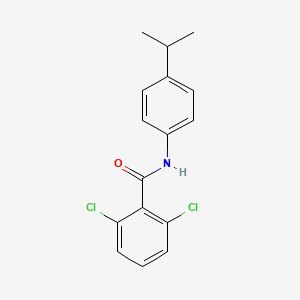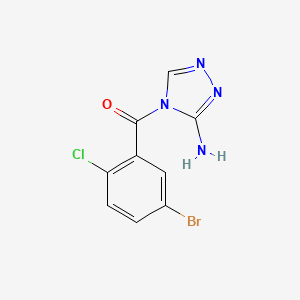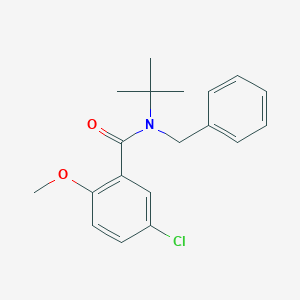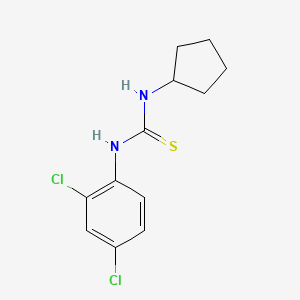![molecular formula C11H13FN2OS B5818745 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide, commonly known as FTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that can be used to detect and visualize amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
FTAA binds specifically to the cross-beta structure of amyloid fibrils, which is characterized by the parallel alignment of beta-sheet structures. The binding of FTAA induces a conformational change in the amyloid fibrils, resulting in an increase in fluorescence intensity. The mechanism of FTAA binding to amyloid fibrils is still not fully understood, but it is thought to involve hydrophobic interactions between the fluorophore and the hydrophobic core of the amyloid fibrils.
Biochemical and Physiological Effects:
FTAA has been shown to have minimal toxicity and does not interfere with cell viability or function. It has been used to detect amyloid fibrils in various biological samples, including brain tissue, cerebrospinal fluid, and blood plasma. FTAA has also been used to monitor the progression of amyloid deposition in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of FTAA is its high specificity and sensitivity for amyloid fibrils. It can detect amyloid fibrils at low concentrations and can distinguish between different types of amyloid fibrils. FTAA is also easy to use and can be used in a variety of experimental setups, including fluorescence microscopy, flow cytometry, and spectroscopy. However, FTAA has some limitations, such as its inability to detect soluble oligomers or prefibrillar aggregates, which are thought to be the most toxic forms of amyloid. Additionally, FTAA may not be suitable for detecting amyloid fibrils in complex biological samples, such as brain tissue, where autofluorescence and background fluorescence can interfere with the signal.
未来方向
There are several future directions for FTAA research. One area of interest is the development of FTAA-based assays for high-throughput screening of potential amyloid-targeting drugs. Another area of interest is the development of FTAA-based imaging techniques for non-invasive detection of amyloid deposition in vivo. Additionally, there is a need for further research on the mechanism of FTAA binding to amyloid fibrils and the factors that influence its binding. Finally, there is a need for the development of new fluorescent probes that can detect other types of protein aggregates, such as tau fibrils, which are also associated with neurodegenerative diseases.
合成方法
FTAA can be synthesized by reacting 2-fluoroaniline with thioacetic acid in the presence of triethylamine and then reacting the resulting product with 2-methylpropanoyl chloride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学研究应用
FTAA has been extensively used as a fluorescent probe to detect and visualize amyloid fibrils in vitro and in vivo. It has been shown to bind specifically to various amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and prion diseases. FTAA can be used to study the kinetics of amyloid fibril formation, the structure of amyloid fibrils, and the factors that influence amyloid formation. FTAA can also be used to screen for potential inhibitors of amyloid fibril formation and to monitor the efficacy of amyloid-targeting drugs.
属性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZYFNLMRPMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)
![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)


